![molecular formula C7H8S B3049484 2-Allylthiophene CAS No. 20849-87-0](/img/structure/B3049484.png)
2-Allylthiophene
Overview
Description
2-Allylthiophene is a chemical compound with the molecular formula C7H8S . It has an average mass of 124.203 Da and a monoisotopic mass of 124.034668 Da .
Synthesis Analysis
The synthesis of 2-Allylthiophene can be achieved by reacting thiophenemethyl halide with a functional allyl derivative in an organic solvent in the presence of a catalyst at a higher temperature . Recent strategies in the synthesis of thiophene derivatives have been highlighted, including the synthesis of thiophene derivatives by heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of 2-Allylthiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The molecular formula is C7H8S .Chemical Reactions Analysis
While specific chemical reactions involving 2-Allylthiophene are not detailed in the search results, thiophene derivatives in general are known to undergo a variety of reactions. For example, ynamides could react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path .Scientific Research Applications
Polymer Research and Structural Studies
2-Allylthiophene derivatives, such as poly(3-alkylthiophenes), demonstrate significant potential in polymer research. X-ray diffraction studies of oriented poly(3-n-alkylthiophene) films, a class including 2-Allylthiophene derivatives, reveal well-organized lamellar structures with stacks of planar thiophene main chains spaced by allyl side chains. This structural organization indicates a high degree of regularity and three-dimensional ordering, suggesting potential applications in advanced polymer materials (Prosa et al., 1992).
Synthetic Chemistry
2-Allylthiophene plays a role in the synthesis of various compounds. For instance, it's involved in the regioselective allylation of benzothiophene, producing 3-allylbenzothiophene and diallylbenzothiophene, as identified through methods like gas-liquid chromatography and mass spectrometry (Anisimov et al., 1977).
Semiconductor and Electronic Device Fabrication
Research indicates that thiophene-based materials, including those derived from 2-Allylthiophene, are crucial in the fabrication of electronic and optoelectronic devices. Their semiconductor and fluorescent properties have led to a surge in interdisciplinary research, particularly in the creation of electronic devices like solar cells and biopolymer detection systems (Barbarella et al., 2005).
Energy Storage and Batteries
2-Allylthiophene derivatives contribute to advancements in energy storage technologies. For example, the copolymerization of sulfur and allyl-terminated poly(3-hexylthiophene-2,5-diyl) leads to enhanced performance in lithium-sulfur batteries. This process leverages the conversion of sulfur radicals with an allyl end-group, forming a C–S bond that significantly improves battery performance (Oschmann et al., 2015).
Future Directions
properties
IUPAC Name |
2-prop-2-enylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJILKYXPOWWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349008 | |
Record name | 2-allylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylthiophene | |
CAS RN |
20849-87-0 | |
Record name | 2-allylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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